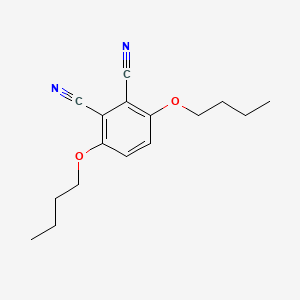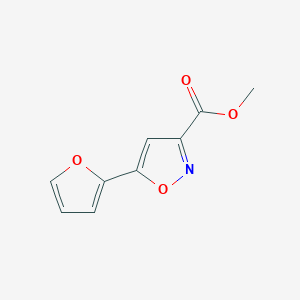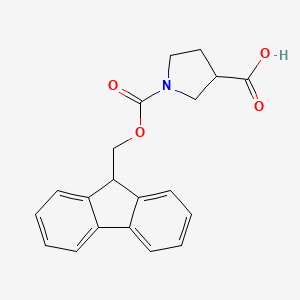![molecular formula C8H6ClNS B1309175 4-Chloro-2-methylbenzo[d]thiazole CAS No. 4146-23-0](/img/structure/B1309175.png)
4-Chloro-2-methylbenzo[d]thiazole
Vue d'ensemble
Description
4-Chloro-2-methylbenzo[d]thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a benzothiazole ring structure. This structure is a key feature in various chemical reactions and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves chemical transformations of starting materials such as amino-thiazoles or their selenazole counterparts. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with antitumor and antifilarial properties, was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Another example includes the synthesis of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole from dichloroacetone and 2-hydroxybenzylidenethiosemicarbazon . These methods highlight the versatility of thiazole compounds and their derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids was elucidated using XRD, revealing the presence of classical hydrogen bonds and noncovalent associations . Similarly, the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions, often leading to the formation of complexes with metals or the creation of new organic compounds. For instance, 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole forms octahedral complexes with metals such as Cr(III), Co(II), Ni(II), and Cu(II) . The synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole showcases the reactivity of thiazole derivatives under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, magnetic susceptibility, and thermal behavior, are crucial for understanding their potential applications. The melting points of 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids were determined, and their supramolecular aspects were analyzed . The thermal behavior of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes was studied using thermogravimetric analysis . These properties are indicative of the stability and reactivity of the compounds.
Applications De Recherche Scientifique
Antimycobacterial Agents
- Scientific Field : Medical Chemistry
- Application Summary : Compounds similar to “4-Chloro-2-methylbenzo[d]thiazole”, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives, have been found to be important in the search for new anti-mycobacterial agents .
- Methods of Application : These compounds were designed, synthesized, and evaluated for in vitro antitubercular activity . The most active derivative, IT10, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
- Results : The compound IT10 showed significant activity against Mtb, with no acute cellular toxicity observed . Another compound, IT06, also showed significant activity .
Antioxidant Properties
- Scientific Field : Biochemistry
- Application Summary : Thiazole derivatives, including those related to “4-Chloro-2-methylbenzo[d]thiazole”, have been synthesized and tested for their antioxidant properties .
- Methods of Application : The synthesis of these compounds and their antioxidant properties were evaluated .
- Results : One of the compounds showed significant superoxide anion scavenging activity .
Synthesis of 2-Arylbenzothiazoles
- Scientific Field : Synthetic Chemistry
- Application Summary : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
- Methods of Application : A library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized by Shah et al. using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na 2 S 2 O 5 as a catalyst .
- Results : The synthesized compounds were also examined for their α-glucosidase inhibitor activity .
Antimicrobial Activities
- Scientific Field : Medical Chemistry
- Application Summary : Thiazole derivatives, including those related to “4-Chloro-2-methylbenzo[d]thiazole”, have been synthesized and tested for their antimicrobial activities .
- Methods of Application : Various thiazole derivatives were synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde and screened them in vitro for their antimicrobial activities against three strains of bacteria Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
- Results : One of the compounds was found to possess better antimicrobial activity .
α-Glucosidase Inhibitor Activity
- Scientific Field : Medical Chemistry
- Application Summary : A library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized by Shah et al. using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na 2 S 2 O 5 as a catalyst .
- Methods of Application : The synthesized compounds were examined for their α-glucosidase inhibitor activity .
- Results : The results of this study are not specified in the source .
Electrophosphorescent Emitter in OLEDs
- Scientific Field : Material Science
- Application Summary : Compounds related to “4-Chloro-2-methylbenzo[d]thiazole” are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .
- Methods of Application : The specific methods of application in OLEDs are not specified in the source .
- Results : The results of this application are not specified in the source .
Propriétés
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVODSIBUYCZFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396114 | |
| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzo[d]thiazole | |
CAS RN |
4146-23-0 | |
| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)




![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)







